3-Hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]oct-4-yl 4-methylbenzenesulfonate (non-preferred name)
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Overview
Description
3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, which can be achieved through the ring-opening polymerization of anhydrosugars or related compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity . These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Levoglucosenone: A related bicyclic compound with similar structural features.
Cyrene: Another bicyclic compound derived from levoglucosenone, used as a chiral solvent.
Uniqueness
3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE is unique due to its combination of functional groups and bicyclic structure, which provides a versatile platform for various chemical modifications and applications. Its distinct reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C14H18O7S |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
(3-hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O7S/c1-8-3-5-9(6-4-8)22(16,17)21-13-11(15)12(18-2)10-7-19-14(13)20-10/h3-6,10-15H,7H2,1-2H3 |
InChI Key |
NHNGITFELBRIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC)O |
Origin of Product |
United States |
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